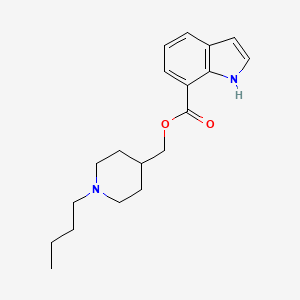
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is known for its potent agonist activity on cannabinoid receptors, which are involved in various physiological processes such as pain sensation, appetite, and mood regulation.
準備方法
The synthesis of (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate typically involves the reaction of 1H-indole-7-carboxylic acid with (1-butylpiperidin-4-yl)methanol under specific reaction conditions. The process may include steps such as esterification, purification, and crystallization to obtain the final product. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
化学反応の分析
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interaction with cannabinoid receptors and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications in pain management, appetite regulation, and mood disorders.
Industry: It is used in the development of new materials and chemical processes
作用機序
The compound exerts its effects by acting as an agonist on cannabinoid receptors, specifically CB1 and CB2 receptors. Upon binding to these receptors, it activates various intracellular signaling pathways, leading to changes in cellular functions. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases.
類似化合物との比較
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate is unique due to its specific structure and potent agonist activity on cannabinoid receptors. Similar compounds include:
- (1-pentylpiperidin-4-yl)methyl 1H-indole-7-carboxylate
- (1-hexylpiperidin-4-yl)methyl 1H-indole-7-carboxylate
- (1-heptylpiperidin-4-yl)methyl 1H-indole-7-carboxylate
These compounds share a similar indole-based structure but differ in the length of the alkyl chain attached to the piperidine ring, which can influence their potency and receptor selectivity.
生物活性
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate, commonly referred to as Sakakin, has garnered attention in pharmacological research due to its diverse biological activities. This compound is notable for its potential therapeutic effects, particularly in the realms of bone health, neuroprotection, and metabolic regulation.
Sakakin exhibits a multifaceted mechanism of action, influencing various biochemical pathways:
- Osteoclastogenesis Inhibition : It effectively inhibits osteoclast formation, thereby reducing bone resorption and promoting bone density maintenance. This action is crucial for preventing conditions like senile osteoporosis.
- Reactive Oxygen Species (ROS) Scavenging : The compound acts as an antioxidant by scavenging ROS, which helps mitigate oxidative stress associated with aging and degenerative diseases.
- mTOR Pathway Activation : Sakakin activates the mTOR pathway, inhibiting autophagy processes that can lead to osteoclastogenesis. This regulation is vital for maintaining cellular homeostasis in bone tissue.
Biochemical Pathways Affected
Sakakin interacts with several key biochemical pathways:
- Nrf2/Keap1 Pathway : Activation of this pathway enhances the expression of antioxidant enzymes, providing protection against oxidative damage.
- Wnt/β-catenin Signaling : It modulates mesenchymal stem cell differentiation towards osteoblasts while preventing adipogenesis, further supporting bone health.
Pharmacokinetics
Understanding the pharmacokinetics of Sakakin is essential for evaluating its bioavailability and therapeutic potential:
- Absorption : The compound demonstrates efficient absorption rates when administered through optimized methods, which enhances its therapeutic efficacy.
Biological Activities
Sakakin exhibits a range of biological activities that have been documented in various studies:
Antidepressant Effects
Research indicates that Sakakin has significant antidepressant properties. In animal models, doses of 5 and 10 mg/kg resulted in increased exploratory behavior, as evidenced by head-dip counts in the hole-board test. This suggests anxiolytic effects that may be beneficial for treating anxiety disorders.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been noted in several studies. It interacts with enzymes involved in oxidative stress and inflammation, demonstrating potential as an anti-inflammatory agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Osteoclastogenesis | Sakakin inhibited osteoclast formation in vitro and in vivo models, leading to increased bone density. |
| Neuroprotective Effects | In rodent models, Sakakin enhanced BDNF expression and ERK1/2 phosphorylation in the hippocampus, indicating potential neuroprotective effects against cognitive decline. |
| Anxiolytic Effects | Doses of Sakakin significantly increased head-dip behavior in mice, suggesting anxiolytic properties that could be explored for anxiety treatment. |
特性
IUPAC Name |
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-3-11-21-12-8-15(9-13-21)14-23-19(22)17-6-4-5-16-7-10-20-18(16)17/h4-7,10,15,20H,2-3,8-9,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMDYRXSHPAJKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













